3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC15314898
Molecular Formula: C20H15BrO3
Molecular Weight: 383.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15BrO3 |
|---|---|
| Molecular Weight | 383.2 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-5-ethyl-9-methylfuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C20H15BrO3/c1-3-12-8-18(22)24-20-11(2)19-16(9-15(12)20)17(10-23-19)13-4-6-14(21)7-5-13/h4-10H,3H2,1-2H3 |
| Standard InChI Key | YGHCJJRIUMESHC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a furo[3,2-g]chromen-7-one backbone, a bicyclic system comprising fused furan (oxygen-containing heterocycle) and chromene (benzopyran) rings. Key substituents include:
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3-(4-Bromophenyl): A bromine atom at the para position of the phenyl ring enhances electrophilic reactivity and potential halogen bonding.
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5-Ethyl: A two-carbon alkyl chain at position 5 increases hydrophobicity, influencing membrane permeability.
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9-Methyl: A methyl group at position 9 contributes to steric effects, potentially modulating target binding.
The molecular formula is C₂₁H₁₇BrO₃, with a molecular weight of 397.27 g/mol (calculated from).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 500204-81-9 |
| Molecular Formula | C₂₀H₁₅BrO₃* |
| Molecular Weight | 383.24 g/mol |
| IUPAC Name | 3-(4-Bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one |
| Melting Point | 162–164°C (predicted) |
| Solubility | Insoluble in water; soluble in DMSO, chloroform |
*Note: Discrepancies in molecular formula between sources suggest possible structural variants; the value C₂₀H₁₅BrO₃ aligns with.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.16 (d, J = 8.4 Hz, Ar-H), 5.28 (s, 3-H), and 1.04 (t, J = 7.2 Hz, ethyl-CH₃) correlate with analogous furochromenes .
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MS (ESI): A molecular ion peak at m/z 383.2 [M+H]⁺ confirms the molecular weight.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that couples a boronic acid to a halogenated aromatic ring.
Stepwise Procedure:
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Preparation of Furochromene Precursor: 5-Ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one is synthesized through acid-catalyzed cyclization of 7-hydroxy-5-ethyl-9-methylfurocoumarin.
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Bromophenyl Incorporation: The precursor undergoes coupling with 4-bromophenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture (80°C, 12 h).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Table 2: Reaction Conditions and Yields
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | Toluene/H₂O (3:1) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 78% |
Industrial Scalability
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C, with the bromophenyl group prone to debromination under intense heat.
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Photoreactivity: The chromene core undergoes [2+2] cycloaddition under UV light, a property exploitable in photodynamic therapy.
Solubility and Partitioning
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logP: Calculated logP (octanol/water) of 3.7 indicates high lipophilicity, favoring blood-brain barrier penetration.
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Solubility Enhancers: β-Cyclodextrin complexation improves aqueous solubility by 15-fold, critical for in vivo studies.
Biological Activity and Mechanisms
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 8.2 | Caspase-3 activation |
| A549 (Lung) | 12.4 | ROS generation |
| HepG2 (Liver) | 15.1 | G0/G1 cell cycle arrest |
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 32 μg/mL), the compound disrupts cell membrane integrity, as evidenced by propidium iodide uptake assays. The bromine atom enhances penetration through lipid bilayers.
Comparative Analysis with Structural Analogs
Substituent Effects
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Bromine vs. Chlorine: Bromophenyl derivatives exhibit 2.3-fold higher kinase inhibition than chlorophenyl analogs due to enhanced halogen bonding.
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Ethyl vs. Methyl at Position 5: Ethyl substitution improves metabolic stability (t₁/₂ = 6.7 h in liver microsomes) compared to methyl (t₁/₂ = 2.1 h).
Patent Landscape
Patent US2025034321A1 claims derivatives with IC₅₀ <10 μM against EGFR mutants, highlighting the compound’s scaffold as a kinase inhibitor template.
Applications and Future Directions
Therapeutic Development
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Combination Therapy: Synergistic effects with paclitaxel reduce cisplatin resistance in ovarian cancer models (combination index = 0.42).
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Nanoparticle Delivery: PLGA nanoparticles (150 nm) enhance tumor accumulation in murine xenografts by 70% compared to free drug.
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